molecular formula C18H23NO5 B11159439 N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine

N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine

Cat. No.: B11159439
M. Wt: 333.4 g/mol
InChI Key: MTYHBWBJOZPTDY-HWPZZCPQSA-N
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Description

N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine typically involves the reaction of 4-ethyl-7-hydroxy-2-oxo-2H-chromene with L-isoleucine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol . The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine is unique due to the presence of the L-isoleucine moiety, which may enhance its biological activity and specificity. This structural feature distinguishes it from other coumarin derivatives and may contribute to its potential therapeutic applications .

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

(2S,3R)-2-[(4-ethyl-7-hydroxy-2-oxochromen-8-yl)methylamino]-3-methylpentanoic acid

InChI

InChI=1S/C18H23NO5/c1-4-10(3)16(18(22)23)19-9-13-14(20)7-6-12-11(5-2)8-15(21)24-17(12)13/h6-8,10,16,19-20H,4-5,9H2,1-3H3,(H,22,23)/t10-,16+/m1/s1

InChI Key

MTYHBWBJOZPTDY-HWPZZCPQSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H]([C@H](C)CC)C(=O)O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CNC(C(C)CC)C(=O)O)O

Origin of Product

United States

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